molecular formula C15H22N2O3 B11767578 N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine

N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B11767578
M. Wt: 278.35 g/mol
InChI Key: PENQEHPKYSVXQM-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a morpholine ring, and a methylamine group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain. This modulation occurs through the binding of the compound to receptor sites, altering the activity of ion channels and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C15H22N2O3/c1-16(5-2-6-17-7-9-18-10-8-17)13-3-4-14-15(11-13)20-12-19-14/h3-4,11H,2,5-10,12H2,1H3

InChI Key

PENQEHPKYSVXQM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCOCC1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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